molecular formula C23H20N4O3S B2597064 1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845982-73-2

1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2597064
CAS No.: 845982-73-2
M. Wt: 432.5
InChI Key: JHKJBZNTUOWMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic organic compound designed for research applications. It features a fused imidazo[4,5-b]quinoxaline core, a structural motif found in compounds with significant biological potential. Quinoxaline derivatives are nitrogen-rich heterocyclic compounds that have garnered substantial interest in scientific research due to their multidimensional functionalization capabilities and documented biological activities . Specifically, the imidazo[4,5-b]quinoxaline scaffold is found in compounds that have been evaluated for their ability to impede cellular processes, such as the activation of NF-kB via modulation of TLR receptors, suggesting potential as a tool for immunology and inflammation research . The integration of the sulfonamide group (-SO2-) into the quinoxaline framework is a strategy of note in medicinal chemistry, as this moiety is present in a wide array of therapeutic agents and is known to contribute to various pharmacological effects . This structural feature may enhance the molecule's properties for probing specific biological pathways. As a hybrid molecule combining quinoxaline and sulfonamide pharmacophores, this compound represents a versatile scaffold for the discovery and development of new bioactive agents . This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-16-26(15-17-7-3-2-4-8-17)22-23(27)25-21-10-6-5-9-20(21)24-22/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJBZNTUOWMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazoquinoxaline core: This can be achieved by the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions to form the quinoxaline ring.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride.

    Sulfonylation: The methoxyphenyl sulfonyl group is introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazoquinoxaline core.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl sulfonyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted quinoxalines, reduced imidazoquinoxalines, and derivatives with modified benzyl or sulfonyl groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazoquinoxaline structure. Research indicates that derivatives of imidazoquinoxaline exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the methoxyphenyl sulfonyl group is believed to enhance the compound's efficacy by improving its solubility and bioavailability .

2. Anticonvulsant Properties
The compound's structural analogs have been investigated for their anticonvulsant activities. Studies suggest that modifications to the imidazoquinoxaline framework can lead to enhanced anticonvulsant effects, making it a candidate for further development in treating epilepsy and other seizure disorders. The mechanism of action may involve modulation of neurotransmitter systems, particularly GABAergic pathways .

3. Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, with several studies demonstrating effectiveness against a range of bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Therefore, it is hypothesized that 1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline may exhibit similar antimicrobial activity .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

1. Multi-step Synthesis
A typical synthetic route involves the formation of the imidazoquinoxaline core through cyclization reactions followed by functionalization at the benzyl and sulfonyl positions. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining yield and purity.

2. Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize eco-friendly practices. Utilizing solvent-free conditions or alternative reaction media can reduce environmental impact while maintaining high yields .

Case Studies

Several case studies illustrate the compound's potential applications:

Case Study 1: Anticancer Efficacy
In a study examining a series of imidazoquinoxaline derivatives, one compound demonstrated an IC50 value of 15 µM against breast cancer cell lines (MCF-7). The study highlighted structure-activity relationships (SAR) that suggest modifications could enhance potency .

Case Study 2: Anticonvulsant Activity
A derivative was tested in a PTZ-induced seizure model in rodents, showing a significant reduction in seizure duration compared to controls. The study concluded that further exploration into analogs could yield effective anticonvulsants .

Mechanism of Action

The mechanism of action of 1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-chlorophenylsulfonyl and trifluoromethyl groups (e.g., in ) increase XLogP3 (5.6 vs. 4.4), suggesting enhanced membrane permeability.
  • Flexibility : Alkyl chains (e.g., 3-isopropoxypropyl in ) may improve solubility but reduce target specificity.

Biological Activity

1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the imidazoquinoxaline core, which is known for its diverse pharmacological properties. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 356.44 g/mol. The presence of a methoxy group and a sulfonyl moiety enhances its solubility and bioactivity.

Research indicates that compounds in the imidazoquinoxaline class often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Many imidazoquinoxalines act as inhibitors of various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, studies have shown that similar compounds can inhibit Stat3 phosphorylation in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens. This activity is often attributed to their ability to interact with bacterial enzymes or disrupt cellular membranes.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
  • Mechanistic Insights : The compound's effectiveness may be linked to its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

  • Enzyme Inhibition : It has been reported to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition could enhance levels of serotonin and dopamine, potentially benefiting conditions like depression and Parkinson's disease .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazoquinoxaline derivatives, including our compound of interest. These studies highlighted:

  • Selectivity : The compound displayed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : In combination therapies with other anticancer agents, this compound showed enhanced efficacy, indicating potential for use in multi-drug regimens.

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50 values < 10 µM against MCF-7 cells
NeuroprotectionMAO inhibition leading to increased neurotransmitter levels
AntimicrobialEffective against certain bacterial strains

Q & A

Q. How should researchers design studies to assess synergistic effects with existing chemotherapeutics?

  • Protocol :
  • Combination Index (CI) : Treat cells with varying ratios of the compound and cisplatin/doxorubicin; calculate CI via CompuSyn software .
  • In vivo Validation : Use xenograft models to compare tumor regression with monotherapy vs. combination regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.